Witch flounder, scientifically known as Glyptocephalus cynoglossus, is a flatfish species found predominantly in the North Atlantic Ocean. The compound referred to as "Witch flounder GC3.8-t" is a novel antimicrobial peptide derived from the genomic and transcriptomic analysis of this species. This peptide has garnered attention for its potential therapeutic applications due to its antimicrobial properties, which have been demonstrated against various bacterial strains.
The antimicrobial peptide Witch flounder GC3.8-t was identified through extensive genomic studies on several flatfish species, including the witch flounder. The research involved screening mRNA transcripts and genomic data to isolate active antimicrobial sequences, which were subsequently synthesized for testing .
Witch flounder GC3.8-t belongs to a class of compounds known as antimicrobial peptides, which are short sequences of amino acids that exhibit antimicrobial activity. These peptides are part of the innate immune system in various organisms and play a crucial role in defense against pathogens.
The synthesis of Witch flounder GC3.8-t involved several key steps:
The synthesis process required careful selection of primers and conditions to ensure accurate amplification and sequencing of the desired antimicrobial peptide genes. The amino acid sequence of Witch flounder GC3.8-t was confirmed through sequence analysis software, ensuring its fidelity to the original genomic data .
Witch flounder GC3.8-t has a distinct molecular structure characterized by a specific sequence of amino acids that contributes to its antimicrobial properties. The structure typically includes a hydrophobic core and positively charged residues, which are essential for its interaction with microbial membranes.
While specific three-dimensional structural data for Witch flounder GC3.8-t is not extensively detailed in available literature, studies suggest that similar antimicrobial peptides exhibit alpha-helical or beta-sheet conformations, which are critical for their function .
The primary chemical reaction involving Witch flounder GC3.8-t is its interaction with bacterial membranes, leading to membrane disruption and subsequent cell death. This mechanism is typical for many antimicrobial peptides.
The efficacy of Witch flounder GC3.8-t against various bacterial strains was assessed using minimum inhibitory concentration (MIC) assays, where the peptide's ability to inhibit bacterial growth was quantified through serial dilutions in controlled environments .
The mechanism of action for Witch flounder GC3.8-t involves several steps:
Experimental data indicate that Witch flounder GC3.8-t exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum efficacy .
Witch flounder GC3.8-t is a small peptide with a molecular weight around 2,262 Daltons and possesses a net positive charge under physiological conditions, which enhances its interaction with microbial membranes.
Relevant data on solubility and stability are crucial for understanding how these peptides can be formulated into therapeutic agents .
Witch flounder GC3.8-t has significant potential for scientific uses, particularly in:
The evolutionary conservation of antimicrobial peptide (AMP) precursors within the Pleuronectidae family provides a critical foundation for identifying novel peptides like witch flounder GC3.8-t. Comparative genomic analyses reveal that pleurocidin genes across flatfish species share a highly conserved genetic architecture characterized by four-exon structures. This structural conservation is particularly evident in the signal peptide and prodomain regions, which serve essential roles in peptide processing and secretion. Research demonstrates that winter flounder (Pleuronectes americanus) pleurocidin genes exhibit conserved flanking sequences: an N-terminal signal peptide and a C-terminal acidic prodomain that neutralizes the cationic mature peptide's charge during intracellular processing and protects the host from autotoxicity [1] [3]. This conserved genomic organization extends to witch flounder (Glyptocephalus cynoglossus), where gene structure analysis identified four exons (51 bp, 101 bp, 19 bp, and 175 bp) and three introns (98 bp, 373 bp, and 97 bp), mirroring the architecture observed in winter flounder and starry flounder (Platichthys stellatus) pleurocidin genes [2] [9].
The functional significance of this conservation becomes apparent when examining the translated prepro-peptides. Witch flounder GC3.8-t derives from a precursor protein exhibiting the tripartite organization characteristic of piscidin-family peptides: (1) a hydrophobic N-terminal signal sequence directing cellular secretion; (2) a highly variable mature peptide region; and (3) a C-terminal prodomain rich in acidic amino acids. This arrangement is phylogenetically conserved across Pleuronectidae species, including American plaice (Hippoglossoides platessoides), yellowtail flounder (Pleuronectes ferruginea), and Atlantic halibut (Hippoglossus hippoglossus) [1] [7]. The conservation of these precursor elements, despite sequence divergence in the mature peptide, suggests strong selective pressure maintaining structural and functional aspects of AMP biosynthesis across approximately 60 million years of flatfish evolution.
Table 1: Conserved Genetic Architecture of Pleurocidin-like Genes in Pleuronectidae
Species | Gene Structure (Exons) | Signal Peptide Conservation | Acidic Prodomain | Mature Peptide Length Variation |
---|---|---|---|---|
Witch flounder (G. cynoglossus) | 4 exons / 3 introns | High similarity in hydrophobic core | Present | 19-26 amino acids |
Winter flounder (P. americanus) | 4 exons / 3 introns | Template for primer design | Essential for neutralization | 20-26 amino acids |
Starry flounder (P. stellatus) | 4 exons / 3 introns | Identical cleavage site | Acidic residue-rich | 22 amino acids |
American plaice (H. platessoides) | 4 exons / 3 introns | Conserved leader sequence | Functional preservation | 23-25 amino acids |
Yellowtail flounder (P. ferruginea) | 4 exons / 3 introns | Flanking region homology | Charge neutralization | 25 amino acids |
The discovery of witch flounder GC3.8-t employed a targeted PCR strategy leveraging the phylogenetic conservation of pleurocidin flanking sequences across flatfish genomes. Researchers designed degenerate primers complementary to the relatively invariant signal peptide and prodomain regions of winter flounder pleurocidin genes. These primers served as molecular probes to amplify homologous sequences from genomic DNA and cDNA libraries prepared from multiple flatfish species, including witch flounder, American plaice, yellowtail flounder, and Atlantic halibut [1] [3]. This approach exploited the low evolutionary divergence in regulatory and processing domains compared to the mature peptide coding regions, which are subject to positive selection pressure from rapidly evolving pathogens.
The amplification protocol involved standard polymerase chain reaction (PCR) with optimized annealing temperatures to accommodate primer degeneracy, followed by cloning and sequencing of amplification products. Through this methodology, researchers successfully amplified 35 distinct sequences from the targeted flatfish species, revealing both known pleurocidin variants and novel peptide genes. Witch flounder-derived sequences were specifically amplified using templates from Glyptocephalus cynoglossus genomic DNA. The strategy proved particularly effective for identifying paralogous genes within species and orthologous genes across the Pleuronectidae family, demonstrating that conserved flanking sequences provide reliable anchors for targeting the variable mature peptide regions [1] [3]. This technique bypassed the limitations of traditional biochemical purification methods, which often fail to identify AMPs expressed at low concentrations or those derived from larger protein precursors.
The success of this amplification strategy underscores the utility of comparative genomics in antimicrobial peptide discovery. By focusing on the conserved genetic "scaffolding" surrounding the variable mature peptide region, researchers could efficiently mine genomic resources without prior knowledge of peptide expression or activity. This approach proved especially valuable for witch flounder, a species for which limited genomic resources existed at the time of discovery. Subsequent sequencing of amplification products revealed that GC3.8-t represented one of several distinct paralogous genes identified in witch flounder, designated as GcSc4C5, GcSc4B7, GC3.8-t, GC3.8, and GC3.2, with GC3.8-t showing particular promise based on its structural properties [1].
Following amplification and sequencing, bioinformatic analyses played a pivotal role in predicting which witch flounder sequences encoded functional antimicrobial peptides. Researchers established a multi-parameter selection algorithm based on established structure-function relationships in cationic antimicrobial peptides. This algorithm evaluated candidate sequences using four primary criteria: (1) cationic charge density at physiological pH (calculated from Lys/Arg content); (2) hydrophobic moment indicative of amphipathicity potential; (3) sequence similarity to known active peptides like pleurocidin; and (4) presence of structural motifs associated with membrane interaction, particularly the potential for α-helix formation [1] [3] [7].
Witch flounder GC3.8-t (synthetic sequence: GWKKWLRKGAKHLGQAAIK-NH₂) emerged as a prime candidate through this computational screening. The peptide exhibited a calculated net charge of +7.5 at neutral pH, significantly exceeding the +2 threshold associated with microbial membrane interaction. Its hydrophobicity index (0.65) positioned it within the optimal range for antimicrobial activity without excessive hemolytic potential. Furthermore, sequence alignment revealed a conserved KK motif in the N-terminal region, a feature associated with enhanced Gram-negative activity in pleurocidins [1]. The terminal glycine residue provided a potential enzymatic amidation signal, predicting C-terminal amidation – a post-translational modification known to enhance peptide stability and activity by eliminating the negative charge at the C-terminus [1] [3].
Table 2: Bioinformatic Prediction Parameters for Witch Flounder-Derived Peptides
Peptide Code | Amino Acid Sequence | Net Charge | Residues | Molecular Weight | Hydrophobicity Index | Predicted Amidation |
---|---|---|---|---|---|---|
GC3.8-t | GWKKWLRKGAKHLGQAAIK-NH₂ | +7.5 | 19 | 2,175 | 0.65 | Yes |
GcSc4C5 | AGWGSIFKHIFKAGKFIHGAIQAHND-NH₂ | +4.5 | 26 | 2,851 | 0.52 | Yes |
GcSc4B7 | GFWGKLFKLGLHGIGLLHLHL-NH₂ | +4.5 | 21 | 2,356 | 0.79 | Unknown |
GC3.8 | GWKKWLRKGAKHLGQAAIKGLAS | +6.5 | 23 | 2,505 | 0.58 | No |
GC3.2 | Sequence not fully provided | Data not available | Data not available | Data not available | Data not available | Data not available |
Computational structural modeling predicted that GC3.8-t would adopt an amphipathic α-helical conformation in membrane-mimetic environments. Helical wheel projections demonstrated clear segregation of cationic residues (Lys5, Lys6, Lys9, Arg10, Lys14) on one face and hydrophobic residues (Trp2, Leu7, Leu8, Ala15, Ala16, Ile17) on the opposing face. This amphipathicity is a hallmark feature of membrane-disruptive antimicrobial peptides, enabling simultaneous interaction with anionic microbial membranes (via the cationic face) and hydrophobic membrane cores (via the hydrophobic face) [1] [9]. The bioinformatic predictions strongly suggested that GC3.8-t possessed the structural prerequisites for potent antimicrobial activity, prompting its selection for chemical synthesis and biological evaluation.
Comparative genomic analysis reveals distinctive evolutionary patterns in witch flounder (Glyptocephalus cynoglossus) antimicrobial peptide genes relative to other Pleuronectidae species. While sharing the fundamental four-exon/three-intron structure characteristic of pleurocidin genes, witch flounder peptides exhibit accelerated sequence divergence in the mature peptide-encoding region (exon 2 and part of exon 3) compared to American plaice (Hippoglossoides platessoides) and yellowtail flounder (Pleuronectes ferruginea) [1] [7]. This divergence manifests primarily through amino acid substitutions that modulate charge distribution and hydrophobicity rather than gross structural changes. For example, GC3.8-t (witch flounder) shares only 42% sequence identity with NRC-07 (yellowtail flounder: RWGKWFKKATHVGKHVGKAALTAYL-NH₂) despite identical gene organization, suggesting species-specific optimization of peptide sequences in response to distinct pathogen pressures in their respective ecological niches.
The witch flounder genome demonstrates expansion of pleurocidin-like genes beyond the typical numbers observed in closely related species. While winter flounder possesses six confirmed pleurocidin genes, witch flounder yielded at least five distinct paralogs (GcSc4C5, GcSc4B7, GC3.8-t, GC3.8, and GC3.2) from the initial genomic screen [1] [7]. This gene expansion may represent an evolutionary adaptation to the species' deep-water habitat (367-914 meters), where colder temperatures (typically 2-6°C) potentially reduce adaptive immune efficiency, placing greater selective pressure on innate immune components like antimicrobial peptides [4] [6]. The functional diversification of these paralogs is evidenced by their varying physicochemical properties – GC3.8-t displays exceptionally high cationicity (+7.5), while GcSc4B7 exhibits elevated hydrophobicity – suggesting complementary antimicrobial spectra against diverse pathogens encountered across depth gradients.
Phylogenetic reconstruction of pleurocidin genes places witch flounder sequences in a distinct clade within the Pleuronectinae subfamily, with closest affinity to American plaice peptides rather than the geographically co-occurring Atlantic halibut (Hippoglossus hippoglossus). This unexpected relationship suggests that phylogenetic constraints on peptide evolution may override environmental influences, though witch flounder peptides uniquely conserve a tryptophan residue at position 2 (e.g., GWKK in GC3.8-t) – a feature otherwise found primarily in Pacific flatfish lineages [1] [7] [9]. This residue position contributes significantly to membrane insertion depth and may represent a convergent solution to membrane perturbation in cold-adapted organisms. The witch flounder's transition to deeper, colder habitats approximately 5-7 million years ago appears to have driven specific modifications in peptide sequences, particularly enhanced cationicity and reduced molecular weight, potentially counteracting reduced diffusion rates and membrane fluidity at low temperatures [6].
Table 3: Antimicrobial Peptides Derived from Glyptocephalus cynoglossus and Related Species
Species | Common Name | Peptide Code/Name | Amino Acid Sequence | Net Charge |
---|---|---|---|---|
Glyptocephalus cynoglossus | Witch flounder | GC3.8-t | GWKKWLRKGAKHLGQAAIK-NH₂ | +7.5 |
Glyptocephalus cynoglossus | Witch flounder | GcSc4C5 | AGWGSIFKHIFKAGKFIHGAIQAHND-NH₂ | +4.5 |
Glyptocephalus cynoglossus | Witch flounder | GcSc4B7 | GFWGKLFKLGLHGIGLLHLHL-NH₂ | +4.5 |
Hippoglossoides platessoides | American plaice | NRC-11 | GWKSVFRKAKKVGKTVGGLALDHYL-NH₂ | +6.5 |
Hippoglossoides platessoides | American plaice | NRC-12 | GWKKWFNRAKKVGKTVGGLAVDHYL-NH₂ | +6.5 |
Hippoglossoides platessoides | American plaice | NRC-13 | GWRTLLKKAEVKTVGKLALKHYL-NH₂ | +6.5 |
Pleuronectes ferruginea | Yellowtail flounder | NRC-07 | RWGKWFKKATHVGKHVGKAALTAYL-NH₂ | +8.0 |
Pleuronectes americanus | Winter flounder | NRC-04 | GWGSFFKKAAHVGKHVGKAALTHYL-NH₂ | +6.5 |
Platichthys stellatus | Starry flounder | SF1 mature | Not fully published | + (Estimated >+5) |
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